LY88074

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

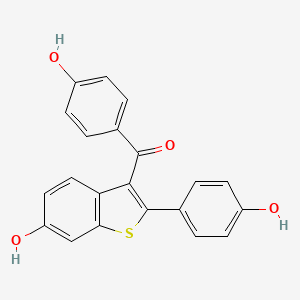

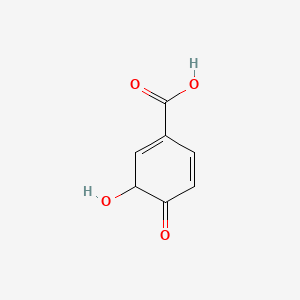

“2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” is a small molecule that belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene”, involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C14H10O2S . The benzo[b]thiophene and phenyl ring planes are twisted with respect to the carbonyl plane .Chemical Reactions Analysis

Thiophene derivatives, including “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene”, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

The average weight of “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” is 242.293 and its monoisotopic weight is 242.040150254 . Its chemical formula is C14H10O2S .科学研究应用

临床研究

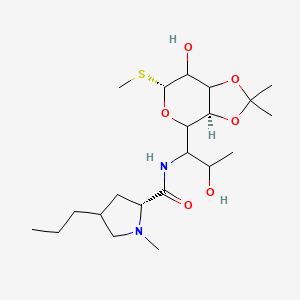

LY88074是一种缺乏碱性侧链的雷洛昔芬类似物 . 雷洛昔芬是一种选择性雌激素受体调节剂,它至少部分通过改善骨骼的机械性能来降低骨折风险,这种改善是通过细胞和雌激素受体无关的方式实现的 . 因此,this compound有可能在临床研究中被用于研究骨骼健康以及与骨密度相关的疾病,例如骨质疏松症。

转化研究

转化研究旨在通过整合基础科学和临床实践来改善人类健康 . 鉴于this compound在骨骼健康中的作用,它可以用于转化研究,以开发治疗骨骼相关疾病的新疗法。

蛋白质组学

蛋白质组学是对生物体在特定时间点的蛋白质组进行系统识别和定量的学科 . This compound有可能在蛋白质组学中被用于研究选择性雌激素受体调节剂对蛋白质表达的影响。

代谢组学

代谢组学在分子网络中起着至关重要的作用,它弥合了基因型和表型之间的差距 . This compound可以用于代谢组学研究,以了解选择性雌激素受体调节剂诱导的代谢变化。

脂质组学

脂质组学是对蛋白质组的研究—研究不同蛋白质如何相互作用以及它们在生物体中所起的作用 . 鉴于雌激素在脂质代谢中的作用,this compound有可能在脂质组学中被用于研究选择性雌激素受体调节剂对脂质代谢的影响。

生物标志物发现

生物标志物是可以检测的分子,它们可以反映细胞、器官和生物体的特定生理状态,因此可以被视为特定疾病的指标 . This compound有可能在生物标志物发现中被用于识别与骨骼健康以及与骨密度相关的疾病相关的新的生物标志物。

安全和危害

作用机制

Target of Action

LY88074, also known as 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, is an analog of Raloxifene . The primary target of this compound is the Estrogen Receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

This compound acts as an agonist of ERβ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, this compound initiates a response when it binds to ERβ . The compound stimulates uterine cell proliferation .

Biochemical Pathways

It is known that raloxifene, the compound this compound is an analog of, plays a role in improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . This suggests that this compound may also influence bone health.

Pharmacokinetics

It’s worth noting that the removal of the aminoethylpiperdine moiety in this compound reduces bone binding compared to raloxifene . This could potentially affect its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the stimulation of uterine cell proliferation . Additionally, it is suggested that this compound, like Raloxifene, may reduce fracture risk by improving the mechanical properties of bone .

生化分析

Biochemical Properties

LY88074 is an agonist of ERβ (EC50 = 232 nM) . It interacts with estrogen receptors, particularly ERβ, to exert its effects . The nature of these interactions involves the binding of this compound to the receptor, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

This compound has been shown to stimulate uterine cell proliferation . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in a manner that promotes cell growth and division .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors, particularly ERβ . By binding to these receptors, this compound can influence the activity of various enzymes and proteins, potentially leading to changes in gene expression .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene involves the condensation of 4-hydroxybenzoic acid with 2,4-dihydroxybenzaldehyde to form a chalcone intermediate, which is then cyclized with 2-hydroxybenzothiophene to yield the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "2,4-dihydroxybenzaldehyde", "2-hydroxybenzothiophene" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzoic acid with 2,4-dihydroxybenzaldehyde using a base catalyst such as sodium hydroxide to form a chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with 2-hydroxybenzothiophene using a Lewis acid catalyst such as boron trifluoride to yield the final product.", "Step 3: Purification of the final product using techniques such as column chromatography or recrystallization." ] } | |

CAS 编号 |

177744-96-6 |

分子式 |

C21H14O3S |

分子量 |

346.4 g/mol |

IUPAC 名称 |

(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |

InChI |

InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |

InChI 键 |

YCHUQIIHHWWHLR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

同义词 |

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

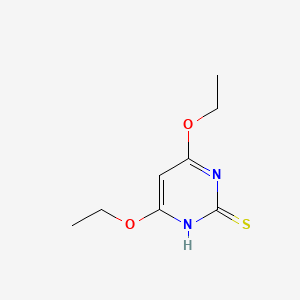

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)